2-Amino-N-(3-ethylphenyl)benzamide
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Overview
Description
2-Amino-N-(3-ethylphenyl)benzamide is an organic compound with the molecular formula C15H16N2O It is a benzamide derivative characterized by the presence of an amino group and an ethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3-ethylphenyl)benzamide typically involves the condensation of 3-ethylbenzoic acid with 2-aminobenzamide. This reaction can be catalyzed by various agents, including Lewis acids such as ZrCl4, under ultrasonic irradiation . The reaction is generally carried out in a solvent like toluene at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including this compound, can be achieved through similar condensation reactions. The use of solid acid catalysts, such as diatomite earth immobilized with ionic liquids, is preferred for its efficiency and eco-friendliness . These methods allow for high-yield production with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-ethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
2-Amino-N-(3-ethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-ethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2-ethylphenyl)benzamide
- 2-Amino-N-(4-ethylphenyl)benzamide
- 3-Amino-N-(2-ethylphenyl)benzamide
Uniqueness
2-Amino-N-(3-ethylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in drug development and other applications .
Properties
CAS No. |
926209-78-1 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-amino-N-(3-ethylphenyl)benzamide |
InChI |
InChI=1S/C15H16N2O/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2,16H2,1H3,(H,17,18) |
InChI Key |
CEEYVTGYSGAFTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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